molecular formula C16H18N2O3S2 B3007169 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898433-84-6

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B3007169
CAS RN: 898433-84-6
M. Wt: 350.45
InChI Key: AVUBFRMHHFAPJN-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been synthesized and tested, with some showing significant inhibitory activity .


Synthesis Analysis

The synthesis of these derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction produces a 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivative .


Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using combined theoretical techniques . Quantum Theory of Atoms In Molecules (QTAIM) calculations have been used to quantitatively describe the molecular interactions .


Chemical Reactions Analysis

The reactivity of these compounds towards some chemical reagents has been observed to produce different heterocyclic derivatives .

Scientific Research Applications

DNA Gyrase B Inhibition

The compound has been studied for its potential as an inhibitor of bacterial DNA gyrase B (GyrB), which is crucial for bacterial DNA replication. Theoretical and experimental studies have shown that derivatives of 4,5,6,7-tetrahydrobenzo[d]thiazole, similar to the compound , can act as effective GyrB inhibitors. This application is significant in the development of new antibacterial agents .

Dual Kinase Inhibition

Research has indicated that 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds can serve as dual kinase inhibitors, targeting both Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β). These kinases are involved in the phosphorylation of tumor suppressor proteins, and their inhibition can be a strategy for cancer therapy .

Antiviral Therapeutics

Compounds containing the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety have shown promise in antiviral studies. They have demonstrated activity against viruses such as the Newcastle disease virus, suggesting potential use in developing antiviral drugs .

properties

IUPAC Name

2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUBFRMHHFAPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

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